2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(3-nitrophenyl)sulfonyl]amino]-
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Overview
Description
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(3-nitrophenyl)sulfonyl]amino]- is a complex organic compound with a unique structure that includes a naphthalene ring, a carboxamide group, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(3-nitrophenyl)sulfonyl]amino]- typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the carboxamide group, and the addition of various substituents. Common reagents used in these reactions include naphthalene derivatives, amines, and sulfonyl chlorides. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(3-nitrophenyl)sulfonyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one substituent with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary, but often involve controlled temperatures, specific solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(3-nitrophenyl)sulfonyl]amino]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(3-nitrophenyl)sulfonyl]amino]- involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxamide, N-(5-chloro-2,4-dimethoxyphenyl)-3-hydroxy-: Similar structure but different substituents, leading to distinct properties and applications.
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: Another related compound with variations in the substituents, affecting its reactivity and uses.
Uniqueness
What sets 2-Naphthalenecarboxamide, N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-4-[[(3-nitrophenyl)sulfonyl]amino]- apart is its unique combination of substituents, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
63149-45-1 |
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Molecular Formula |
C37H45N3O7S |
Molecular Weight |
675.8 g/mol |
IUPAC Name |
N-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butyl]-1-hydroxy-4-[(3-nitrophenyl)sulfonylamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C37H45N3O7S/c1-7-36(3,4)25-18-19-33(31(22-25)37(5,6)8-2)47-21-12-11-20-38-35(42)30-24-32(28-16-9-10-17-29(28)34(30)41)39-48(45,46)27-15-13-14-26(23-27)40(43)44/h9-10,13-19,22-24,39,41H,7-8,11-12,20-21H2,1-6H3,(H,38,42) |
InChI Key |
AWDLVFBFGNRCIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCCNC(=O)C2=C(C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])O)C(C)(C)CC |
Origin of Product |
United States |
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